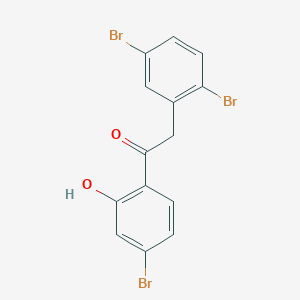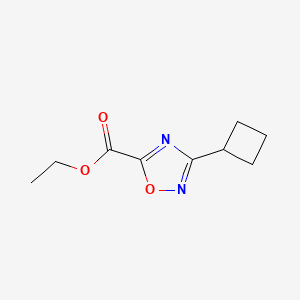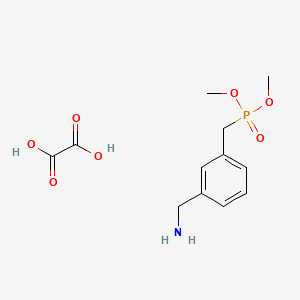
1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone
Vue d'ensemble
Description
1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone, also known as 4-bromo-2-hydroxy-2,5-dibromobenzophenone, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 441.2 g/mol and a melting point of 143 °C. This compound has been used in a variety of studies in the fields of organic synthesis, drug discovery, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Improvement in Synthetic Methods : A key intermediate, 2-bromo-1-(4-hydroxyphenyl)ethanone, essential in synthesizing 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone, has been enhanced in yield and purity through improved synthetic methods. This advancement is crucial for producing high-quality compounds used in various research applications (Li Yu-feng, 2013).
Structural Properties Exploration : Research on 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone has involved detailed structural analysis using X-ray crystallography and infrared spectrometry. Such studies are vital for understanding the molecular structure and properties of these brominated compounds, contributing to their application in various scientific fields (Ameni Brahmia et al., 2021).
Chemical Reactions and Modifications
Regioselective Bromination : Studies have demonstrated the effective regioselective bromination of ethanones, which is a critical process in the synthesis of compounds like 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone. Such chemical modifications are fundamental in creating specific compounds used in research and development (H. Kwiecień et al., 1998).
Synthesis of Derivatives : The synthesis of novel derivatives from compounds like 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone has been explored. These derivatives are significant for studying various chemical reactions and their potential applications in pharmaceuticals and other industries (W. Ying, 2011).
Potential Biological Applications
Natural Bromophenols Study : Bromophenols, which are structurally related to 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone, have been isolated from marine algae and shown significant DPPH radical-scavenging activity. This indicates potential antioxidant applications in biomedicine and environmental studies (Ke Li et al., 2007).
Enzymatic Reduction Studies : Research on the enzymatic reduction of compounds like 1-(4-bromophenyl)ethanone, related to 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone, has been conducted. Such studies contribute to the understanding of asymmetric reduction processes in biological systems and their potential in drug synthesis (T. H. K. Thvedt et al., 2011).
Propriétés
IUPAC Name |
1-(4-bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br3O2/c15-9-2-4-12(17)8(5-9)6-13(18)11-3-1-10(16)7-14(11)19/h1-5,7,19H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKVOZSIFWDNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(=O)CC2=C(C=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901196881 | |
| Record name | 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901196881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone | |
CAS RN |
1403991-85-4 | |
| Record name | 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403991-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901196881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromo-2-hydroxyphenyl)-2-(2,5-dibromophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027758.png)

![Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate](/img/structure/B3027760.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3027762.png)
![Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B3027764.png)


![4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B3027767.png)
![(4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B3027768.png)

![7-Chloroimidazo[1,2-b]pyridazine](/img/structure/B3027773.png)


